1-(2-Hydroxy-5-iodophenyl)ethanone
Overview
Description
1-(2-Hydroxy-5-iodophenyl)ethanone is an organic compound with the molecular formula C8H7IO2. It is a significant intermediate in organic synthesis, often used in the preparation of various chemical products. The compound is characterized by the presence of a hydroxy group and an iodine atom on a phenyl ring, which is attached to an ethanone group.
Mechanism of Action
Target of Action
Similar compounds, such as ketones, are known to interact with various enzymes and receptors in the body .
Mode of Action
1-(2-Hydroxy-5-iodophenyl)ethanone, being a ketone, can undergo reactions with nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can potentially affect various biochemical pathways, including those involving aldehydes and ketones .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that it may be well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The formation of oximes and hydrazones can potentially lead to changes in the structure and function of target molecules, thereby affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its reactivity and interactions with its targets .
Biochemical Analysis
Biochemical Properties
1-(2-Hydroxy-5-iodophenyl)ethanone plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing the enzyme’s activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the phosphorylation and dephosphorylation of proteins. Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and altering their binding to DNA. This can lead to changes in the expression levels of genes involved in cellular metabolism, growth, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules. The iodine atom in the compound can participate in halogen bonding, which is a type of non-covalent interaction that can stabilize the binding of the compound to its target. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. This can result in alterations in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Studies have shown that this compound remains stable under certain conditions, but its stability can be compromised by factors such as light, temperature, and pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular metabolism and promoting cell growth. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in the concentrations of intermediates and end products of metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2-hydroxyacetophenone using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-iodophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base.
Major Products:
- Oxidation of the hydroxy group can yield 2-hydroxy-5-iodobenzoic acid.
- Reduction of the ethanone group can produce 1-(2-hydroxy-5-iodophenyl)ethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-5-iodophenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 1-(2-Hydroxy-4-iodophenyl)ethanone
- 1-(2-Hydroxy-3-iodophenyl)ethanone
- 1-(2-Hydroxy-5-bromophenyl)ethanone
Uniqueness: 1-(2-Hydroxy-5-iodophenyl)ethanone is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interaction with other molecules. This positional specificity can make it more suitable for certain synthetic applications compared to its analogs.
Properties
IUPAC Name |
1-(2-hydroxy-5-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZNHKOFRAKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655300 | |
Record name | 1-(2-Hydroxy-5-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7191-41-5 | |
Record name | 1-(2-Hydroxy-5-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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